molecular formula C7H8BrClN2 B12447560 [(2-Bromo-6-chlorophenyl)methyl]hydrazine

[(2-Bromo-6-chlorophenyl)methyl]hydrazine

Cat. No.: B12447560
M. Wt: 235.51 g/mol
InChI Key: UEKJFYSFXMBLOO-UHFFFAOYSA-N
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Description

[(2-Bromo-6-chlorophenyl)methyl]hydrazine is an organic compound that features a bromo and chloro substituent on a phenyl ring, with a hydrazine functional group attached to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-6-chlorophenyl)methyl]hydrazine typically involves the reaction of 2-bromo-6-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine displaces the chloride ion from the benzyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

[(2-Bromo-6-chlorophenyl)methyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Bromo-6-chlorophenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Bromo-6-chlorophenyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromo and chloro substituents can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Bromo-6-chlorophenyl)methyl]amine
  • [(2-Bromo-6-chlorophenyl)methyl]thiol
  • [(2-Bromo-6-chlorophenyl)methyl]alcohol

Uniqueness

[(2-Bromo-6-chlorophenyl)methyl]hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of bromo and chloro substituents also enhances its potential for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

(2-bromo-6-chlorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrClN2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2

InChI Key

UEKJFYSFXMBLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CNN)Cl

Origin of Product

United States

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